gamma-Cyclodextrin xhydrate

Description

Overview of Cyclodextrins as Macrocyclic Host Molecules

Cyclodextrins are a family of cyclic oligosaccharides composed of α-D-glucopyranoside units linked by α-1,4 glycosidic bonds. wikipedia.org These molecules are produced from starch through enzymatic conversion. wikipedia.org Their structure is often described as a truncated cone or torus with a hydrophilic exterior and a hydrophobic interior cavity. wikipedia.orgmdpi.com This dual characteristic allows them to encapsulate other, typically hydrophobic, "guest" molecules within their central cavity, forming what are known as inclusion complexes. chemicalbook.com This ability to act as a host for other molecules is a cornerstone of their utility in various scientific and industrial fields. wikipedia.org

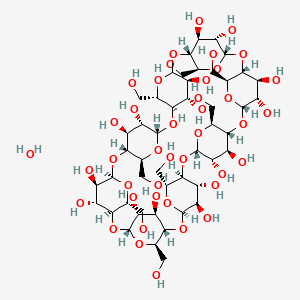

Gamma-cyclodextrin (B1674603) is distinguished by being composed of eight α-D-glucopyranose units linked in a ring. wikipedia.orgchemicalbook.com This composition gives it a larger internal cavity compared to the more common alpha- and beta-cyclodextrins. ontosight.ai The result is a tapered cylinder-like shape with eight primary alcohols on one side and sixteen secondary alcohol groups on the other. wikipedia.org The exterior surface of gamma-cyclodextrin is hydrophilic, which contributes to its notable water solubility, while the internal cavity is hydrophobic. wikipedia.org

Key Structural Features of Gamma-Cyclodextrin:

Composition: 8 α-D-glucopyranose units wikipedia.org

Shape: Toroidal or truncated cone wikipedia.org

Exterior: Hydrophilic wikipedia.org

Interior: Hydrophobic cavity wikipedia.org

The three primary types of cyclodextrins—alpha (α), beta (β), and gamma (γ)—differ in the number of glucose units they contain, which directly impacts their physical and chemical properties. wikipedia.org Alpha-cyclodextrin (B1665218) has six, beta-cyclodextrin (B164692) has seven, and gamma-cyclodextrin has eight glucose subunits. wikipedia.org These structural differences lead to variations in their cavity size, solubility, and consequently, their applications in research.

Gamma-cyclodextrin's larger cavity size makes it suitable for encapsulating larger guest molecules compared to its alpha and beta counterparts. ontosight.aiwikipedia.org It also exhibits the highest water solubility among the three. ontosight.aimdpi.com In contrast, alpha-cyclodextrin has a smaller cavity, limiting the size of molecules it can host. sigmaaldrich.com Beta-cyclodextrin, with its intermediate size, is often used for a wide range of common guest molecules like hormones and vitamins. sigmaaldrich.com However, the choice of cyclodextrin (B1172386) is critical, as a good "fit" between the host and guest molecule is necessary for effective complexation. sigmaaldrich.com

Interactive Data Table: Comparison of Alpha-, Beta-, and Gamma-Cyclodextrin

| Property | Alpha-Cyclodextrin | Beta-Cyclodextrin | Gamma-Cyclodextrin |

| Number of Glucose Units | 6 | 7 | 8 |

| Molecular Formula | C₃₆H₆₀O₃₀ | C₄₂H₇₀O₃₅ | C₄₈H₈₀O₄₀ |

| Molar Mass (g·mol⁻¹) | 972.84 | 1134.98 | 1297.12 |

| Solubility in water ( g/100 mL) | 14.5 | 1.85 | 23.2 |

| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |

Data sourced from multiple scientific resources.

Gamma-cyclodextrin plays a crucial role in the field of supramolecular chemistry, which focuses on the study of systems composed of multiple molecules held together by non-covalent bonds. wikipedia.org The ability of gamma-cyclodextrin to form stable inclusion complexes with a wide variety of guest molecules is a prime example of host-guest chemistry. chemicalbook.com The formation of these complexes is driven by the hydrophobic nature of the cyclodextrin's cavity and the appropriate size and shape of the guest molecule. mdpi.com

This host-guest interaction is significant for several reasons. It can enhance the solubility and stability of the guest molecule, a property that is particularly valuable in pharmaceutical and food industries. ontosight.ai Furthermore, the study of these interactions provides fundamental insights into molecular recognition, a key process in many biological systems. wikipedia.org For instance, research has shown that gamma-cyclodextrin can form complexes with molecules like perfluorooctanoic acid (PFOA), potentially aiding in its removal from biological systems. nih.gov In materials science, these interactions are being explored to create novel self-assembling materials and hydrogels. rsc.org

Historical Perspectives and Evolution of Gamma-Cyclodextrin Research Methodologies

The history of cyclodextrin research can be traced back to the late 19th century. In 1891, A. Villiers first described a crystalline substance derived from starch, which he named "cellulosine". uni-wuppertal.de Shortly after, Franz Schardinger identified the three naturally occurring cyclodextrins: alpha, beta, and gamma, which were then referred to as "Schardinger sugars". wikipedia.org

The early 20th century saw foundational research into the complex-forming abilities of cyclodextrins. wikipedia.org However, it was not until 1948 that gamma-cyclodextrin was discovered by Freudenberg. dokumen.pubnih.gov The subsequent decades brought about a deeper understanding of their structure and chemistry, leading to their industrial production by the late 1960s. uni-wuppertal.de

The methodologies for studying gamma-cyclodextrin have evolved significantly over time. Early research relied on classical chemical analysis and observation of crystalline structures. uni-wuppertal.de The advent of modern analytical techniques has allowed for a much more detailed characterization of gamma-cyclodextrin and its inclusion complexes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in elucidating the precise structures and interactions between host and guest molecules. nih.govmdpi.com More recently, advanced methods like density functional theory (DFT) calculations and molecular dynamics simulations are being used to model and predict the behavior of these supramolecular systems at the atomic level. acs.orgrsc.org Chromatographic techniques, particularly those using cyclodextrin-based stationary phases, have also become crucial for separating and analyzing complex chemical mixtures. mdpi.com

Structure

2D Structure

Properties

IUPAC Name |

(1R,5S,6R,8S,10S,11R,13R,15R,16S,18R,20R,21S,23R,25R,26S,28S,30S,31R,33S,35S,36R,38S,40S,41S,42S,43S,44S,45S,46S,47R,48R,49R,50R,51R,52R,53S,54S,55S,56S)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2/t9-,10-,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41-,42?,43-,44-,45-,46+,47+,48+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKUKQHKKVTYOE-KGMMMUSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](OC([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@H]8[C@@H](O[C@H]([C@H]([C@@H]8O)O)O[C@H]9[C@@H](O[C@@H](O2)[C@H]([C@@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis and Production Methodologies for Gamma Cyclodextrin and Its Derivatives

Enzymatic Production Pathways

The industrial production of cyclodextrins relies on the enzymatic conversion of starch by cyclodextrin (B1172386) glycosyltransferase (CGTase). nih.govnih.gov Wild-type CGTases typically produce a mixture of alpha-, beta-, and gamma-cyclodextrins, necessitating strategies to enhance the yield of the desired γ-CD. nih.govresearchgate.net

Optimization of Cyclodextrin Glycosyltransferase (CGTase) for Enhanced Gamma-Cyclodextrin (B1674603) Yield

Significant efforts have been directed towards optimizing CGTase to predominantly produce γ-CD. This involves a multi-faceted approach encompassing the screening of microbial sources, genetic engineering of the enzyme, and optimization of reaction conditions.

Researchers have examined various factors that influence the yield of γ-CD, including the choice of solvent, substrate, temperature, pH, and enzyme dosage. nih.gov For instance, using γ-CGTase from Bacillus clarkii 7364 with 15% (w/v) potato starch and the complexing agent cyclododecanone, a 50.4% (w/w) yield of γ-CD was achieved after optimizing reaction parameters. nih.govresearchgate.net

To further boost production, protein engineering techniques like site-directed mutagenesis have been employed. The construction of a γ-CGTase mutant, A223K, and its synchronous use with isoamylase (B1167963) from Thermobifida fusca resulted in a remarkable 72.5% (w/w) γ-CD yield after 10 hours at pH 7.0 and 50°C. nih.gov This represented a 22.1% increase compared to using the γ-CGTase alone and stands as one of the highest reported yields, providing a strong basis for industrial-scale production. nih.gov

Statistical methods, such as the Taguchi experimental design, have also been utilized to optimize fermentation factors for CGTase production. updatepublishing.com By systematically varying parameters like pH, temperature, agitation speed, incubation time, and inoculum concentration, a significant improvement in enzyme yield can be achieved. updatepublishing.com For example, one study demonstrated a 39% increase in CGTase yield by optimizing these variables. updatepublishing.com

Table 1: Optimization of Reaction Parameters for γ-CD Production

| Parameter | Optimized Condition | Resulting γ-CD Yield | Reference |

|---|---|---|---|

| Enzyme Source | γ-CGTase from Bacillus clarkii 7364 | 50.4% (w/w) | nih.govresearchgate.net |

| Substrate | 15% (w/v) Potato Starch | nih.gov | |

| Complexing Agent | Cyclododecanone | nih.gov | |

| Mutant Enzyme | γ-CGTase A223K + Isoamylase | 72.5% (w/w) | nih.gov |

| pH | 7.0 | nih.gov | |

| Temperature | 50 °C | nih.gov |

Development of Economic Production Processes via Improved Gamma-CGTases and Complexing Agents

The development of more economical production processes for γ-CD has been a key research focus, driven by the use of improved γ-CGTases and suitable complexing agents. nih.govresearchgate.net Complexing agents play a crucial role by forming inclusion complexes with the produced cyclodextrins, which can shift the reaction equilibrium towards the formation of the desired cyclodextrin and simplify downstream purification processes. nih.gov

The use of ethanol (B145695) as a complexing agent has been investigated in conjunction with different starch sources. scielo.br Studies have shown that using 10% (w/v) cassava starch in the presence of 10% (v/v) ethanol can yield significant amounts of β-CD, and similar principles can be applied to optimize γ-CD production. scielo.br The addition of specific solvents can influence the product ratio of α-, β-, and γ-CD. scielo.br

Novel Synthetic Approaches

Beyond enzymatic methods, novel synthetic strategies are being explored for the production of gamma-cyclodextrin derivatives, often with a focus on sustainability and efficiency.

Green Chemistry and Solvent-Free Synthesis Techniques

Green chemistry principles are increasingly being applied to the synthesis of cyclodextrin derivatives to reduce the reliance on hazardous solvents and energy-intensive processes. mdpi.com While the production of native cyclodextrins is a relatively green process, the derivatization often requires high-boiling solvents and extensive purification. mdpi.com

Mechanochemical methods, such as grinding and ball milling, offer a promising solvent-free alternative. nih.gov These techniques involve the use of mechanical energy to induce chemical reactions in the solid state. researchgate.net This approach is not only environmentally friendly but can also lead to higher reaction efficiency and selectivity, and simplifies product isolation. mdpi.combeilstein-journals.org Liquid-assisted grinding, where a small amount of solvent is added, can further enhance the interaction between reactants. nih.gov The use of γ-cyclodextrin as a catalyst in water for reactions like 1,3-dipolar cycloadditions also represents a green and efficient synthetic route, allowing for easy catalyst recovery and reuse. acs.org

Ultrasonication-Assisted Synthesis of Gamma-Cyclodextrin Metal-Organic Frameworks (γ-CD-MOFs)

Ultrasonication has emerged as a rapid and environmentally friendly technique for the synthesis of γ-CD-based Metal-Organic Frameworks (MOFs). mdpi.com MOFs are porous materials with a wide range of applications, and those derived from biocompatible components like γ-cyclodextrin are particularly attractive for use in the food and pharmaceutical industries. bohrium.com

The ultrasound-assisted method significantly shortens the reaction time for γ-CD-MOF synthesis to just a few minutes. nih.gov The cavitation generated by ultrasound facilitates the binding of cyclodextrin molecules with metal ions, often potassium ions (K+), to form nano-sized crystals. mdpi.com The process can be performed at room temperature and allows for the use of green solvents. mdpi.com For example, γ-CD and potassium hydroxide (B78521) (KOH) can be dissolved in water, and with the addition of methanol (B129727) and the use of a probe ultrasonicator, nanosized γ-CD-MOFs can be produced. mdpi.comnih.govpreprints.org The addition of excipients like PEG-8000 can act as a size and morphology modulator for the resulting crystals. mdpi.compreprints.org

Table 2: Comparison of Synthesis Methods for γ-CD-MOFs

| Synthesis Method | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Vapor Diffusion | Slow diffusion of an anti-solvent | High yield, easy to control, ambient conditions | Time-consuming | mdpi.com |

| Ultrasonication | Use of high-frequency sound waves | Rapid, environmentally friendly, energy-efficient, nano-sized crystals | High cost | mdpi.comnih.gov |

Mechanochemical Methods for Cyclodextrin Functionalization

Mechanochemistry, particularly ball milling, provides a powerful and green tool for the functionalization of cyclodextrins. mdpi.com These solvent-free methods can lead to the synthesis of derivatives that are difficult to obtain through traditional solution-based chemistry. mdpi.com The limited molecular movement in the solid state allows for regioselective reactions. mdpi.com

For instance, mechanochemical activation has been used for the selective synthesis of monotosylated cyclodextrins, which are key intermediates for further functionalization at the C-2 and C-3 positions. encyclopedia.pub The use of a planetary ball mill under solvent-free conditions has also been successful for the synthesis of per-6-azido or per-6-mercapto derivatives from per-6-iodo-per-6-deoxy-β- and γ-cyclodextrins. encyclopedia.pub This approach simplifies the isolation and purification processes and is scalable. encyclopedia.pub The absence of solvents in these reactions can also suppress side reactions like the oxidation of thiol groups. mdpi.com

One-Pot Synthesis from Non-Food Cellulose (B213188) Feedstocks

Conventional production of γ-cyclodextrin often relies on starch or its derivatives, which can compete with food resources. A significant advancement is the development of one-pot synthesis methods utilizing non-food cellulose feedstocks. acs.orgcyclodextrinnews.comnih.govsdu.edu.cn This approach presents a more sustainable and economical alternative for γ-cyclodextrin production.

Recent research has focused on in vitro enzymatic biosystems that convert cellulose into γ-cyclodextrin through a series of cascade reactions. acs.orgcyclodextrinnews.comnih.govacs.org These systems typically involve a consortium of enzymes that work synergistically to break down cellulose and subsequently cyclize the resulting glucose units. For instance, a process involving five enzymes has been designed to convert cellobiose, derived from cellulose, into γ-cyclodextrin. cyclodextrinnews.comnih.gov By optimizing reaction conditions and incorporating a glucose-1-phosphate (G-1-P) synthesis module, a stoichiometric conversion of cellulose to γ-cyclodextrin can be achieved. cyclodextrinnews.comnih.gov

One study reported the coproduction of γ-cyclodextrin and myo-inositol from regenerated amorphous cellulose (RAC) using a seven-enzyme in vitro multienzymatic biosystem. acs.orgacs.org This process achieved a γ-cyclodextrin productivity of 300 g/m³·h. acs.orgacs.org Another innovative pathway design resulted in a remarkable γ-cyclodextrin productivity of 517 g/m³·h from cellobiose, yielding a product with over 90% purity. nih.gov These enzymatic, one-pot methods from non-food cellulose not only offer a sustainable production route but also have the potential to be integrated into next-generation biorefineries. nih.govsdu.edu.cn

Interactive Data Table: Enzymatic Synthesis of γ-Cyclodextrin from Non-Food Cellulose

| Feedstock | Key Enzymes/System | Productivity of γ-CD | Purity of γ-CD | Reference |

| Regenerated Amorphous Cellulose (RAC) | Seven-enzyme in vitro multienzymatic biosystem | 300 g/m³·h | Not specified | acs.orgacs.org |

| Cellobiose (from Cellulose) | Five-enzyme in vitro ATP-free synthetic enzymatic biosystem with G-1-P module | 517 g/m³·h | >90% | nih.gov |

| Cellulose | In vitro ATP-free synthetic enzymatic biosystem | Not specified | >90% | sdu.edu.cn |

Chemical Derivatization and Functionalization Strategies

The functional properties of γ-cyclodextrin can be significantly enhanced through chemical modification. These derivatization strategies aim to alter its solubility, complexation ability, and to introduce specific reactive sites for further conjugation.

Modification of Hydroxyl Groups for Tuned Properties

The hydroxyl groups of γ-cyclodextrin offer multiple sites for chemical modification, which can be selectively targeted to tune the molecule's properties. encyclopedia.pubnih.govalfachemic.com The primary hydroxyl groups at the C6 position are the most reactive, while the secondary hydroxyl groups at the C2 and C3 positions exhibit different reactivities, with the C2 hydroxyl being the most acidic and the C3 hydroxyl being the least accessible. encyclopedia.pub

Modification strategies often involve:

Monosubstitution: Introducing a single functional group, typically at the more reactive C6 position, to improve solubility and stability. alfachemic.com

Polysubstitution: Introducing functional groups at multiple positions to create more complex derivatives tailored for specific applications. alfachemic.com

Selective Substitution: Targeting specific hydroxyl groups to achieve desired properties like enhanced water solubility or specific molecular interactions. alfachemic.com

Common modifications include methylation, hydroxylation, and the introduction of tosylates or halogens, which serve as versatile intermediates for further functionalization. alfachemic.comwikipedia.org These modifications can break the intramolecular hydrogen bond network, leading to increased solubility and altered complexation capabilities. nih.gov

Synthesis of Methylated Gamma-Cyclodextrin (M-γ-CD) and Its Research Implications

Methylation of γ-cyclodextrin is a widely employed modification to enhance its solubility and stability. wikipedia.orgmdpi.com Methylated gamma-cyclodextrin (M-γ-CD) is synthesized by treating γ-cyclodextrin with agents that introduce methyl groups to the hydroxyl moieties. mdpi.com This process can be controlled to achieve varying degrees of methylation. wikipedia.org

The resulting M-γ-CD exhibits a more hydrophobic cavity and improved aqueous solubility, which significantly enhances its ability to form inclusion complexes with a variety of guest molecules. mdpi.comresearchgate.netcyclodextrinnews.com Research has shown that M-γ-CD is a potent agent for environmental remediation, particularly in the removal of heavy metals from soil. mdpi.comresearchgate.netcyclodextrinnews.com Its unique structural configuration facilitates the extraction of toxic metal particles like nickel, copper, and lead from soil matrices. researchgate.netcyclodextrinnews.com Furthermore, M-γ-CD has been successfully used as a chiral selector in capillary electrophoresis for the enantioseparation of pharmaceuticals. alfachemic.com

Preparation of Halo and Amino Derivatives (e.g., Mono-6-amino-6-deoxy-cyclodextrin)

Halogenated and aminated derivatives of γ-cyclodextrin are crucial intermediates for further chemical modifications. The synthesis of these derivatives often starts with the selective functionalization of the primary hydroxyl groups.

Halo Derivatives: Per-6-halo-γ-cyclodextrins can be synthesized by reacting γ-cyclodextrin with halogenating agents like oxalyl chloride or thionyl chloride in dimethylformamide (DMF). epo.org Another method involves the use of N-halosuccinimides. rsc.org These perhalogenated derivatives are stable intermediates, though their solubility in non-polar solvents can be limited. encyclopedia.pub

Amino Derivatives: Mono-6-amino-6-deoxy-γ-cyclodextrin (γ-CD-NH₂) and other amino-modified γ-CDs are typically synthesized from a tosylated intermediate, mono-6-(p-toluenesulfonyl)-6-deoxy-γ-cyclodextrin (6-OTs-γ-CD). mdpi.comspringernature.comnih.govresearchgate.net The synthesis protocol generally involves:

Selective tosylation of γ-cyclodextrin. mdpi.comspringernature.comnih.govresearchgate.net

Azide (B81097) substitution of the tosyl group to form mono-6-azido-6-deoxy-γ-cyclodextrin. mdpi.comspringernature.comnih.govresearchgate.net

Reduction of the azide group to an amino group. mdpi.comspringernature.comnih.govresearchgate.net

Researchers have successfully synthesized various mono-amino substituted γ-CDs, including mono-6-deoxy-6-ethanolamine-γ-cyclodextrin and mono-6-deoxy-6-aminoethylamino-γ-cyclodextrin. mdpi.comnih.gov These amino-modified γ-CDs retain the ability to form host-guest complexes and can be conjugated with a wide range of molecules for various applications. mdpi.comnih.gov

Interactive Data Table: Synthesis of Mono-6-amino-6-deoxy-γ-cyclodextrin

| Step | Reagents | Intermediate/Product | Reference |

| Tosylation | p-toluenesulfonyl chloride, pyridine | mono-6-(p-toluenesulfonyl)-6-deoxy-γ-cyclodextrin (6-OTs-γ-CD) | mdpi.com |

| Azide Substitution | Sodium azide | mono-6-azido-6-deoxy-γ-cyclodextrin | mdpi.com |

| Reduction | Triphenylphosphine (B44618) | mono-6-amino-6-deoxy-γ-cyclodextrin (γ-CD-NH₂) | springernature.comnih.govresearchgate.net |

Development of Site-Specific Functionalized Gamma-Cyclodextrin Analogs

Achieving site-specific functionalization of γ-cyclodextrin is a significant challenge due to the multiple hydroxyl groups with similar reactivity. encyclopedia.pub However, several strategies have been developed to achieve regioselective modification.

One approach involves the use of protecting groups to block certain hydroxyl groups, allowing for the selective modification of others. encyclopedia.pub For example, per(6-O-tert-butyldimethylsilyl)-γ-cyclodextrin serves as an intermediate for the selective functionalization of the secondary face of the macrocycle. springernature.com Another method utilizes the confinement effect within a metal-organic framework (CD-MOF). By irradiating 2-benzoylbenzoate within a γ-cyclodextrin-containing MOF, selective functionalization at the C6 position of a D-glucopyranosyl residue has been demonstrated. duke.edu

Direct alkylation with specific reagents under controlled conditions can also lead to regioselective substitution. For instance, monosubstituted 2-O-, 3-O-, and 6-O-naphthylallyl derivatives of γ-cyclodextrin have been prepared by direct alkylation with 3-(naphthalen-2-yl)allyl chloride, with the regioselectivity being controlled by the choice of base. beilstein-journals.org Furthermore, an efficient method for the regioselective O3-monodesilylation of per-3-O-silylated γ-cyclodextrin derivatives has been developed using hydrochloric acid, allowing for stepwise functionalization at the secondary face. nih.gov

Per-Functionalization Techniques and Challenges

Per-functionalization, the complete substitution of all hydroxyl groups of a specific type (e.g., all primary or all secondary hydroxyls), is a powerful strategy for creating highly uniform cyclodextrin derivatives. encyclopedia.pub However, this process presents several challenges.

Techniques:

Sulfonylation: The use of tosyl chloride is a common method for the per-functionalization of the primary hydroxyl groups of γ-cyclodextrin. encyclopedia.pub

Halogenation: Per-6-halo-γ-cyclodextrins can be prepared using reagents like Vilsmeier reagents or a combination of triphenylphosphine and a halogen source. encyclopedia.pubacs.org

Silylation: Per-silylation of the primary hydroxyls can be achieved with reagents like tert-butyldimethylsilyl chloride, though this often results in a mixture of products requiring careful purification. springernature.com

Challenges:

Reactivity Differences: The slight differences in the reactivity of the hydroxyl groups make selective and complete functionalization difficult. encyclopedia.pub

Purification: The reaction often yields a mixture of under- and over-substituted byproducts, which can be challenging to separate from the desired per-functionalized product. springernature.comacs.org

Solubility: Per-functionalized derivatives, such as perhalogenated cyclodextrins, can have compromised solubility in common solvents, complicating further reactions and purification. encyclopedia.pub

Despite these challenges, per-functionalized cyclodextrins are valuable intermediates for creating a wide range of complex and well-defined supramolecular structures. encyclopedia.pub

Elucidation of Inclusion Complex Formation Mechanisms and Thermodynamics

Mechanistic Pathways of Host-Guest Encapsulation in Gamma-Cyclodextrin (B1674603) Cavity

The formation of an inclusion complex between a host, such as gamma-cyclodextrin (γ-CD), and a guest molecule is a dynamic process governed by a series of non-covalent interactions. The process involves the displacement of water molecules from the hydrophobic central cavity of the γ-CD by a guest molecule of appropriate size and polarity. uni-wuppertal.deoatext.com This encapsulation is not driven by the formation of strong covalent bonds but rather by a combination of weaker intermolecular forces that collectively stabilize the host-guest assembly. The toroidal shape of cyclodextrins, featuring a hydrophobic interior and a hydrophilic exterior, is fundamental to their ability to form these complexes in aqueous solutions. oatext.comnih.gov

Hydrophobic interactions are considered a primary driving force for the formation of cyclodextrin (B1172386) inclusion complexes. nih.govnih.govresearchgate.net The cavity of the gamma-cyclodextrin molecule in an aqueous environment is occupied by water molecules. These water molecules are in a thermodynamically unfavorable, high-energy state because they cannot form the maximum number of hydrogen bonds as they would in bulk water. uni-wuppertal.deacs.org

Once the guest molecule is situated within the gamma-cyclodextrin cavity, van der Waals forces become a significant stabilizing factor. nih.govnih.govresearchgate.net These are weak, short-range attractive forces that occur between the guest molecule and the atoms lining the inner surface of the cyclodextrin cavity (specifically, the H-3, H-5, and H-6 protons and the O-4 ether oxygens). oup.com The stability of the complex is enhanced when there is a close "fit" between the size and shape of the guest and the dimensions of the γ-CD cavity, as this maximizes the contact surface area and, consequently, the strength of the van der Waals interactions. oatext.com

Dipole-dipole interactions contribute to the stabilization of inclusion complexes, particularly when the guest molecule possesses a permanent dipole moment. oatext.comresearchgate.net The glycosidic oxygen bridges and hydroxyl groups of the gamma-cyclodextrin create a dipole moment within the host molecule. The interaction between this dipole and the dipole of a polar guest molecule can lead to an energetically favorable alignment and add to the stability of the complex. uni-wuppertal.de The strength of these interactions is dependent on the magnitude of the dipoles and the orientation of the guest within the host cavity.

Thermodynamics and Kinetics of Inclusion Complex Formation

The stability and spontaneity of inclusion complex formation are quantitatively described by thermodynamic parameters. These parameters provide insight into the driving forces behind the encapsulation process and the strength of the host-guest association.

The formation constant (K_f), also referred to as the binding or stability constant, is a crucial parameter that quantifies the binding strength between the host (γ-CD) and the guest molecule in a solvent at equilibrium. A higher K_f value indicates a more stable complex and a stronger affinity between the host and guest. nih.gov Most cyclodextrin inclusion complexes exhibit a 1:1 host-guest stoichiometry, although other ratios are possible depending on the guest molecule's size and structure. oatext.comnih.gov

Several analytical techniques are employed to determine K_f values, including:

Phase Solubility Studies: This widely used method involves measuring the increase in the solubility of a sparingly soluble guest in the presence of increasing concentrations of γ-CD. The stability constant can be calculated from the slope of the resulting phase solubility diagram. oatext.comnih.gov

Spectroscopic Methods: Techniques such as UV-Visible and fluorescence spectroscopy are used, often in a competitive manner. Changes in the absorbance or fluorescence spectrum of a guest molecule upon addition of γ-CD are monitored to determine the extent of complexation and calculate K_f. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR titration experiments can be used to determine K_f by monitoring the changes in the chemical shifts of the host or guest protons as a function of the concentration of the other component. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of K_f as well as the enthalpic and entropic contributions to the binding in a single experiment. nih.gov

Below is a table of representative formation constants for complexes with various cyclodextrins.

| Guest Molecule | Cyclodextrin | Formation Constant (K_f) M-1 | Method |

|---|---|---|---|

| Carvacrol | γ-CD | 16 | UV-Visible |

| Thymol | γ-CD | 14 | UV-Visible |

| Carvacrol | β-CD | 1736 | NMR |

| Thymol | β-CD | 1344 | NMR |

| Onco A | HP-γ-CD | 3175 | ITC |

| Onco A | HP-β-CD | 890 | ITC |

Data sourced from multiple studies. nih.govd-nb.info

The spontaneity of complex formation is governed by the Gibbs free energy change (ΔG), which is related to the enthalpy change (ΔH) and entropy change (ΔS) by the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS. uni-wuppertal.de

Enthalpy Change (ΔH): A negative enthalpy change indicates that the complexation process is exothermic and enthalpically favorable. This is typically associated with the formation of favorable non-covalent interactions, such as van der Waals forces and hydrogen bonds, between the host and guest. researchgate.net

In many cyclodextrin complexation events, a phenomenon known as enthalpy-entropy compensation is observed. This means that a favorable (negative) change in enthalpy is often accompanied by an unfavorable (negative) change in entropy, or a favorable (positive) change in entropy is accompanied by an unfavorable (positive) change in enthalpy. researchgate.netruc.dk The net effect on the free energy (ΔG) is therefore often smaller than the individual changes in ΔH and TΔS. The inclusion complexation can be enthalpy-driven, entropy-driven, or driven by both, depending on the specific host-guest system. researchgate.net

The thermodynamic parameters for the formation of an inclusion complex between α-Mangostin and γ-Cyclodextrin are presented in the table below.

| Parameter | Value (kcal/mol) |

|---|---|

| Gibbs Free Energy (ΔG) | -5.019 ± 0.224 |

| Enthalpy (ΔH) | -5.520 |

The negative ΔG indicates the spontaneous formation of the complex. The negative ΔH suggests the process is enthalpy-driven. Data from a study on α-Mangostin/γ-Cyclodextrin. mdpi.com

Stoichiometry of Gamma-Cyclodextrin Inclusion Complexes

The stoichiometry of an inclusion complex refers to the ratio of host (γ-cyclodextrin) to guest molecules. This ratio is primarily dictated by the relative sizes of the host cavity and the guest molecule. While a 1:1 host-guest ratio is the most common, other stoichiometries are also observed.

A 1:1 stoichiometry, where one guest molecule is encapsulated within a single γ-cyclodextrin cavity, is the most frequently observed arrangement. This typically occurs when the guest molecule has dimensions that are well-suited to the size of the γ-CD cavity. Phase solubility studies often reveal an AL-type linear relationship, which is indicative of the formation of a 1:1 water-soluble complex. nih.gov

Numerous studies have characterized the formation of 1:1 inclusion complexes with γ-cyclodextrin. For instance, the complexation of Ginsenoside Re with γ-CD was found to have a 1:1 stoichiometric relationship, which was supported by molecular docking studies. nih.gov The stability of these 1:1 complexes is quantified by the stability constant (Ks), with higher values indicating a more stable complex.

| Guest Molecule | Stability Constant (Ks) | Method |

| Ginsenoside Re | 14410 M⁻¹ | Phase Solubility |

| α-Mangostin | 338.98 M⁻¹ (at 25°C) | Phase Solubility |

| Paracetamol | 4.73 M⁻¹ | Phase Solubility |

This table presents selected examples of guest molecules that form 1:1 inclusion complexes with gamma-cyclodextrin and their corresponding stability constants.

In cases where the guest molecule is significantly larger or longer than the diameter of the γ-cyclodextrin cavity, higher-order complexes can form. A common example is the 2:1 host-guest ratio, where two γ-CD molecules encapsulate a single guest molecule, often forming a sandwich-type structure. mdpi.comresearchgate.net

Research into the complexation of a series of 2-[(R-Phenyl)amine]-1,4-naphthalenediones (PAN) with γ-cyclodextrin found that while most derivatives formed 1:1 complexes, certain guests with specific substituents could form 2:1 complexes. mdpi.com The formation of these higher-order complexes is less common with the larger γ-CD compared to β-CD, likely due to increased steric hindrance between the two host molecules. mdpi.com The formation of 2:1 complexes has also been observed between γ-cyclodextrin and the antimalarial drug cinchonine. researchgate.net

| Guest Molecule Class | Specific Examples Forming 2:1 Complexes |

| 2-[(R-Phenyl)amine]-1,4-naphthalenediones (PAN) | m-methyl PAN, p-methyl PAN |

| Cinchona Alkaloids | Cinchonine |

This table provides examples of guest molecules that have been observed to form 2:1 inclusion complexes with gamma-cyclodextrin.

Factors Governing Inclusion Complex Formation

The formation and stability of γ-cyclodextrin inclusion complexes are not solely dependent on size compatibility. A delicate interplay of molecular structure, polarity, and environmental conditions dictates the thermodynamics and kinetics of the complexation process.

The precise structure and geometry of a guest molecule are critical determinants of both the stoichiometry and stability of the resulting complex. The presence, position, and nature of substituent groups on a guest molecule can significantly influence its ability to form an inclusion complex. mdpi.comsemanticscholar.org

For example, in the study of PAN derivatives, it was observed that 2:1 host-guest complexes with γ-CD were only formed with guests having small or no electronically withdrawing substituents. mdpi.com Guests with larger or more strongly electron-withdrawing groups did not form these higher-order complexes, highlighting that both steric and electronic factors are at play. mdpi.comsemanticscholar.org The geometry of the guest determines how deeply it can penetrate the cavity and the extent of the non-covalent interactions, such as van der Waals forces and hydrophobic interactions, that stabilize the complex. oatext.com

The primary driving force for the formation of inclusion complexes in aqueous solutions is the substitution of high-enthalpy water molecules within the relatively apolar cyclodextrin cavity with a less polar guest molecule. oatext.com Consequently, hydrophobic or non-polar molecules, or the hydrophobic portions of amphiphilic molecules, tend to have a greater affinity for the γ-cyclodextrin cavity. The encapsulation of these non-polar guests is a thermodynamically favorable process. While the interior of the γ-CD cavity is primarily hydrophobic, the hydroxyl groups at the rims contribute to some polar character, allowing for interactions with a range of guest polarities.

The stability of γ-cyclodextrin inclusion complexes is sensitive to environmental factors such as temperature and pH. nih.gov

Temperature: The complexation process is an equilibrium, and as such, it is affected by temperature. Generally, the stability of cyclodextrin complexes decreases as temperature increases, which is reflected in a lower stability constant (Ks). researchgate.net This is because the inclusion process is typically exothermic. Thermodynamic studies on the α-Mangostin/γ-CD complex demonstrated that the complex formation was spontaneous, with negative values for both Gibbs free energy (ΔG) and enthalpy change (ΔH). mdpi.com

| Temperature (°C) | Stability Constant (Ks) (M⁻¹) | Gibbs Free Energy (ΔG) (kcal/mol) |

| 25 | 338.98 | -5.019 |

| 31 | 303.03 | -5.093 |

| 37 | 277.00 | -5.174 |

pH: The pH of the medium can have a significant impact on complex stability, particularly when the guest molecule is ionizable. nih.gov A change in pH can alter the charge of the guest molecule. Generally, the neutral, unionized form of a guest molecule has a higher affinity for the hydrophobic cyclodextrin cavity than its ionized counterpart. ruc.dk Increased ionization typically leads to greater water solubility for the guest but can destabilize the inclusion complex. nih.gov For example, studies on the polypeptide hormone glucagon (B607659) showed that it forms stable inclusion complexes with γ-cyclodextrin in acidic solution (pH 2.0-2.5). nih.govresearchgate.net

Computational and Theoretical Studies in Gamma Cyclodextrin Host Guest Chemistry

Quantum Chemical Methodologies for Complex Prediction

Quantum chemical (QC) methods are pivotal in studying cyclodextrin (B1172386) host-guest complexes, offering the ability to determine stable conformations and predict thermodynamic properties. nih.gov The choice of method, ranging from semi-empirical to high-level ab initio calculations, depends on the desired balance between computational cost and accuracy, a significant consideration given the large size of cyclodextrin systems. nih.govmdpi.com

Semi-empirical methods offer a computationally efficient approach for studying large systems like gamma-cyclodextrin (B1674603) complexes. mdpi.commdpi.com These methods, such as AM1, PM3, and PM6, are often used for initial geometry optimizations or to scan the potential energy surface of the host-guest interaction. mdpi.comresearchgate.net For instance, a common procedure involves moving the guest molecule along the primary axis of the cyclodextrin cavity and rotating it at discrete steps to identify low-energy orientations. mdpi.com While these methods have been foundational, they are increasingly being superseded by more accurate approaches for final energy calculations. mdpi.commdpi.com

However, they remain valuable for pre-optimizing structures that will subsequently be analyzed with more rigorous methods like DFT. mdpi.com Studies have shown that among semi-empirical methods, PM6, especially when augmented with dispersion corrections (PM6-D3), provides results that are more comparable to DFT calculations for cyclodextrin complexes. mdpi.comchemrxiv.org

Table 1: Comparison of Semi-Empirical Methods Used in Cyclodextrin Studies

| Method | Key Features & Applications | Limitations |

|---|---|---|

| AM1 | One of the older semi-empirical methods used for initial geometrical optimization of the entire host-guest complex or its individual components. mdpi.com | Largely superseded by more modern and accurate methods. mdpi.com |

| PM3 | Frequently used to explore the potential energy surface by systematically moving and rotating the guest within the γ-CD cavity to find minimum energy configurations. mdpi.comresearchgate.net Often used in hybrid ONIOM DFT/PM3 approaches. mdpi.com | Less accurate for calculating final complexation energies compared to DFT. mdpi.com |

| PM6 | A more recent parameterization that delivers results more comparable to the DFT level. researchgate.net Often used with dispersion corrections (e.g., PM6-D3) for improved accuracy in predicting geometries and interaction energies. mdpi.com | While more accurate than AM1/PM3, DFT is still preferred for reliable energy calculations. mdpi.com |

Density Functional Theory (DFT) has become the predominant quantum chemical method for studying cyclodextrin host-guest systems, offering a favorable balance of accuracy and computational cost. mdpi.comnih.gov DFT is extensively used to perform geometry optimization, calculate interaction and stabilization energies, determine thermodynamic properties, and simulate spectroscopic data like NMR and IR spectra. mdpi.comresearchgate.net These calculations allow researchers to screen for the most stable conformations, identify the key interactions (e.g., van der Waals forces, hydrogen bonds) that stabilize the complex, and rank different host-guest pairings by their stability. mdpi.comnih.gov

The choice of the exchange-correlation functional and basis set is crucial for obtaining reliable results. nih.govacs.org For large systems like γ-CD complexes, basis sets such as 6-31G(d,p) are commonly employed. mdpi.com DFT calculations consistently show that the formation of inclusion complexes is a thermodynamically favorable process, characterized by negative complexation energies. mdpi.com

For even greater accuracy, particularly in describing non-covalent interactions, higher-level ab initio methods such as the second-order Møller-Plesset perturbation theory (MP2) can be applied. nih.govbohrium.com While these methods provide a more rigorous treatment of electron correlation compared to DFT, their application to systems as large as gamma-cyclodextrin complexes is computationally very demanding. nih.govmdpi.com Consequently, their use is less common and often restricted to smaller, model systems or for benchmarking the performance of more computationally tractable methods like DFT. nih.gov The significant computational expense arises from the steep scaling of these methods with the number of atoms in the system. mdpi.com Despite these limitations, MP2 calculations serve as an important reference for validating the accuracy of other computational approaches in the study of cyclodextrin host-guest chemistry. nih.govbohrium.com

The primary driving forces for the formation of cyclodextrin inclusion complexes are non-covalent interactions, particularly van der Waals and hydrophobic interactions. researchgate.netnih.gov Standard DFT functionals often struggle to accurately describe the long-range electron correlation effects that give rise to these dispersion forces. acs.orgnih.gov Therefore, the inclusion of dispersion corrections is critical for obtaining accurate geometries and binding energies for γ-CD complexes. nih.govnih.gov

Several dispersion correction schemes have been developed, with Grimme's D-family (e.g., DFT-D3 and DFT-D4) being widely used and validated. mdpi.comnih.gov Studies have demonstrated that adding these corrections significantly improves the accuracy of DFT calculations, bringing the computed results into closer agreement with experimental data. mdpi.comnih.gov For example, a comprehensive study involving α- and β-CD complexes found that the B3LYP functional paired with the 6-31G(d,p) basis set and a D3 dispersion correction yielded the most accurate results for both geometry and complexation energy. mdpi.com

Molecular Modeling and Simulation Approaches

Alongside quantum chemical methods, molecular modeling and simulation techniques provide powerful tools for exploring the dynamic behavior and binding thermodynamics of gamma-cyclodextrin host-guest systems. These methods can simulate the behavior of molecules over time, offering insights into the entire complexation process. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a guest molecule when bound to a host, such as gamma-cyclodextrin, to form a stable complex. researchgate.netbenthamscience.com This method systematically explores the vast conformational space of the host-guest system to identify the most plausible binding modes, which are then scored based on their predicted binding affinity or energy. acs.org Docking simulations are particularly useful for screening large numbers of potential guest molecules or for generating realistic starting structures for more computationally intensive calculations like DFT or molecular dynamics. acs.orgnih.gov

The process typically involves treating the host (γ-CD) as a rigid or semi-flexible structure and allowing the guest molecule to move and rotate freely to find the optimal fit within the cavity. nih.gov The binding energy is estimated using a scoring function, which is often an empirical force field that calculates the contributions from various interactions like electrostatic and van der Waals forces. acs.orgnih.gov For instance, AutoDock is a widely used software that employs a Lamarckian genetic algorithm to find the most stable conformations. acs.org The results from docking can provide valuable predictions of binding free energy, which correlate with the stability of the complex. nih.govresearchgate.net

Table 2: Examples of Predicted Binding Energies from Molecular Docking Studies of Cyclodextrin Complexes

| Host-Guest System | Docking Software | Predicted Binding Free Energy (kJ/mol) | Key Finding |

|---|---|---|---|

| Dexamethasone@β-CD | AutoDock4 | -29.97 | Strong binding to the active sites of the target protein was predicted. nih.gov |

| Dexamethasone@β-CD | AutoDock Vina | -32.19 | Vina predicted a slightly stronger binding affinity compared to AutoDock4. nih.gov |

| Bisoprolol-β-CD | (Not specified) | More negative than γ-CD complex | β-CD forms a more stable complex with Bisoprolol compared to γ-CD. researchgate.netresearchgate.net |

| Ketoprofen-β-CD | (MD Simulation) | -16.489 | The binding affinity of parent CDs was found to be lower than their derivatives. nih.gov |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformation

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the structure, dynamics, and stability of host-guest inclusion complexes involving gamma-cyclodextrin (γ-CD) hydrate (B1144303) at an atomic level. bohrium.com These simulations model the interactions between the γ-CD host, the guest molecule, and the surrounding water molecules over time, providing insights into the conformational changes and the stability of the complex.

Atomistic MD simulations have been performed to study γ-cyclodextrin in aqueous solutions, analyzing the properties of water within the cavity and in the surrounding hydration layers. researchgate.netacs.org Such studies reveal that the interior of γ-CD is less hydrophilic, which allows it to accommodate small hydrophobic molecules. researchgate.net The stability of these complexes is influenced by various noncovalent interactions, including van der Waals forces, hydrophobic interactions, and hydrogen bonding. mdpi.comnih.gov

MD simulations are crucial for determining the preferred orientation of a guest molecule within the γ-CD cavity. For instance, in a study involving polydatin (B1678980) (PD) and γ-CD, simulations helped identify the most favorable binding mode, where the guest molecule enters the cavity from the wider side. bohrium.com The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation time and by counting the number of hydrogen bonds formed between the host and guest. bohrium.com For example, simulations have shown that a polydatin/γ-CD complex exhibits high stability, which is consistent with experimental thermodynamic data. bohrium.com Similarly, MD simulations of 1-bromoadamantane (B121549) with γ-cyclodextrin indicated a stable 1:1 complex, and the averaged geometries from the simulation were in agreement with experimental NMR data. nih.gov

The dynamics of water molecules are also a key aspect of complex stability. Water molecules inside the γ-CD cavity are known to have high mobility. nih.gov The release of these high-energy water molecules upon the entry of a guest molecule can be a significant driving force for complex formation, leading to a favorable change in enthalpy and entropy. mdpi.com

| Guest Molecule | Key Insight from MD Simulation | Reference |

|---|---|---|

| Polydatin | γ-CD provides the most stable inclusion complex compared to β-CD. The most favorable binding mode is insertion from the wide side of the cavity. | bohrium.com |

| 1-Bromoadamantane | Simulations confirmed a stable 1:1 host-guest ratio and the complex geometry agreed with experimental NMR findings. | nih.gov |

| Water (Hydration) | The rotational motions of water molecules confined within the γ-CD cavity are highly dependent on the cavity's dimensions. | researchgate.netacs.org |

MM/PBSA Analysis for Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are widely used "end-point" methods to estimate the binding free energy of a guest molecule to a host like γ-cyclodextrin. researchgate.netnih.gov These methods combine molecular mechanics energies with continuum solvation models to calculate the free energy of binding from a snapshot or an average of snapshots taken from MD simulations. nih.gov

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor (γ-CD) and the ligand (guest) in their unbound states. The calculation typically includes changes in molecular mechanical energy (ΔE_MM), solvation free energy (ΔG_solv), and conformational entropy (-TΔS). rsc.org

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

MM/PBSA and MM/GBSA have proven useful for predicting the binding affinity in cyclodextrin systems. For example, a study on the inclusion complexes of various steroids with α-, β-, and γ-cyclodextrins found that the MM/GBSA method showed promise in reliably generating accurate predictions for the free energy of binding. aau.dk The results demonstrated a strong correlation with experimental data derived from phase solubility studies, achieving a correlation coefficient (R²) of 0.94. aau.dk

Despite their utility, the accuracy of MM/PBSA and MM/GBSA methods can be influenced by several factors, including the choice of force field, the implicit solvent model, and the treatment of entropy. nih.govrsc.org The entropy contribution is often neglected due to high computational cost, which can affect the absolute binding free energy values. rsc.org However, these methods are generally effective for ranking the binding affinities of different ligands to a common host. researchgate.netbohrium.com

| System | Computational Method | Key Result | Reference |

|---|---|---|---|

| Steroids (Hydrocortisone, Dexamethasone, etc.) with α, β, and γ-CD | MM/GBSA | Predicted binding free energies showed a high correlation (R² = 0.94) with experimental values. | aau.dk |

Spectroscopic Parameter Prediction and Validation

Computational Prediction of NMR and IR Spectra

Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of γ-cyclodextrin and its inclusion complexes. mdpi.com These theoretical predictions provide a detailed understanding of the spectroscopic properties and help in the interpretation of experimental data.

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts (¹H and ¹³C). science.gov Theoretical calculations have shown that the NMR chemical shifts of cyclodextrin protons, particularly those lining the cavity (H-3 and H-5), are sensitive to the inclusion of a guest molecule and the conformational changes of the glycosidic bonds. mdpi.comresearchgate.net

For IR spectra, DFT calculations can predict the vibrational frequencies of the host, the guest, and the resulting complex. mdpi.com The formation of an inclusion complex leads to changes in the vibrational modes of both the host and guest. These changes, such as shifts in stretching frequencies or variations in peak intensity, can be calculated and compared with experimental FTIR spectra. mdpi.com For instance, theoretical calculations of the vibrational frequencies of γ-CD have been used to understand the inter-unit and intra-unit hydrogen bonding networks. nih.gov

Correlation of Theoretical and Experimental Spectroscopic Data

A strong correlation between theoretically predicted and experimentally measured spectroscopic data serves as a powerful validation for the proposed structure of a γ-cyclodextrin inclusion complex.

In NMR studies, the agreement between calculated chemical shifts and experimental data confirms the geometry of the host-guest complex. nih.gov For example, MD simulations of the 1-bromoadamantane/γ-CD complex produced averaged geometrical data that were consistent with the complexation geometries deduced from 2D ROESY NMR experiments. nih.gov The correlation between theory and experiment validates the computational model and provides confidence in the structural interpretation of the NMR signals. mdpi.com

Similarly, in IR spectroscopy, a close match between the computed and experimental spectra supports the formation of the inclusion complex and elucidates the nature of the intermolecular interactions. mdpi.com Studies on β-cyclodextrin complexes have shown that DFT-calculated IR spectra can successfully reproduce the experimental spectra, confirming the encapsulation of the guest molecule. mdpi.com The observed shifts in vibrational frequencies in the experimental spectra, when mirrored in the theoretical spectra, provide strong evidence for the specific interactions, such as hydrogen bonding, occurring within the complex.

| Spectroscopic Method | Computational Approach | System | Validation Finding | Reference |

|---|---|---|---|---|

| NMR | Molecular Dynamics (MD) | 1-Bromoadamantane/γ-CD | Averaged geometries from MD simulations agreed with complexation geometries from experimental NMR. | nih.gov |

| IR | Density Functional Theory (DFT) | Asparagine/β-CD | A strong similarity between theoretically predicted and experimental IR spectra supported the formation of the inclusion complex. | mdpi.com |

Advanced Interaction Analysis

Intermolecular Interaction Analysis

Beyond standard energetic calculations, advanced computational techniques are used to analyze the specific nature of the intermolecular interactions that stabilize γ-cyclodextrin host-guest complexes. These methods provide a qualitative and quantitative description of forces such as hydrogen bonds, van der Waals interactions, and hydrophobic effects. mdpi.comnih.gov

One such approach is the Natural Bond Orbital (NBO) analysis, which investigates the charge transfer and orbital interactions between the host and guest. For cyclodextrins, NBO analysis has been used to quantify the strength of hydrogen bonds by calculating the delocalization energy between the lone pair orbital of a hydrogen bond acceptor and the antibonding orbital of the donor. nih.gov For instance, in a study of different γ-CD conformers, the delocalization energy between primary hydroxyl groups was found to be significantly higher in conformers where these groups form inter-unit hydrogen bonds. mdpi.com

Another method is the Noncovalent Interaction (NCI) analysis, which visualizes and characterizes noncovalent interactions in real space based on the electron density and its derivatives. nih.gov This technique can distinguish between weak van der Waals forces, stronger hydrogen bonds, and repulsive steric clashes, providing a detailed map of the interaction landscape within the host-guest complex. While specific examples for γ-CD hydrate are not detailed in the provided results, the methodology is broadly applied to understand host-guest chemistry. nih.gov These advanced analyses are critical for a deeper understanding of the driving forces behind molecular recognition and complex formation in γ-cyclodextrin systems.

Conformational Entry and Exit Dynamics of Guest Molecules

Computational and theoretical studies, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the dynamic processes of guest molecules entering and exiting the gamma-cyclodextrin (γ-CD) cavity. These simulations allow researchers to map the pathways of ingress and egress, understand the conformational changes involved, and calculate the energetic profiles of these events.

Detailed Research Findings

The process of a guest molecule entering the γ-cyclodextrin cavity is a complex interplay of various non-covalent interactions, including hydrophobic effects, van der Waals forces, and hydrogen bonding. nih.gov Molecular dynamics simulations are a primary tool for investigating these dynamic events, as they can model the behavior of the host-guest system over time. nih.gov

Computational studies have explored the preferred orientation of guest molecules as they approach and enter the γ-CD cavity. For many guest molecules, entry through the wider, secondary rim of the cyclodextrin is energetically more favorable. For instance, in simulations with the guest molecule polydatin, the most stable inclusion complex was formed when the guest entered the γ-CD cavity from the wide side. bohrium.com Similarly, studies on ginsenoside Re indicated that its glucose residue chain passes through the γ-CD cavity, forming hydrogen bonds with both the wide and narrow rims, which contributes to the stability of the complex. nih.gov

The dynamics of guest movement are not limited to simple entry and exit. Simulations have shown that guest molecules can exhibit significant mobility within the cavity. For example, in a study involving a modified γ-cyclodextrin (2-HP-γ-CD) and the guest molecule Benz(a)pyrene (BaP), MD simulations revealed that BaP could exit the nanocavity and re-enter through a different orientation to achieve a more stable trajectory. This highlights the dynamic nature of the inclusion process, where the guest may reorient itself to find the most favorable binding mode.

Enhanced sampling techniques, such as umbrella sampling and steered molecular dynamics, are employed to overcome the high energy barriers associated with guest entry and exit, allowing for the calculation of the potential of mean force (PMF). nih.gov The PMF provides a free energy profile along a defined reaction coordinate (e.g., the distance between the centers of mass of the host and guest), revealing the energy barriers for association and dissociation. While detailed PMF studies are more commonly reported for β-cyclodextrin, the methodologies are directly applicable to understanding the dynamics of γ-cyclodextrin systems. scispace.comresearchgate.net These calculations help to quantify the transition states and the energetic favorability of different inclusion pathways.

The flexibility of the γ-cyclodextrin molecule itself is also a crucial factor in the dynamics of guest inclusion. The glucose units can undergo conformational changes, such as tilting, to accommodate the guest molecule during its entry and to optimize interactions once the guest is inside the cavity. mdpi.com

The table below summarizes findings from computational studies on the entry and exit dynamics of various guest molecules with γ-cyclodextrin and its derivatives.

| Guest Molecule | Host Molecule | Computational Method | Key Dynamic Findings | Reference |

|---|---|---|---|---|

| Ginsenoside Re | gamma-Cyclodextrin | Molecular Docking & MD Simulation | The glucose residue chain of the guest passes through the cavity, forming stabilizing hydrogen bonds at both rims. | nih.gov |

| Polydatin | gamma-Cyclodextrin | MD Simulation & DFT | The most favorable binding mode occurs when the guest enters from the wider side of the γ-CD cavity. The resulting complex is more stable than with β-CD. | bohrium.com |

| Benz(a)pyrene (BaP) | 2-Hydroxylpropyl-γ-Cyclodextrin (2-HP-γ-CD) | MD Simulation | During the simulation, the guest molecule was observed to exit the cavity and re-enter via a different orientation (benzene side first) to achieve a more stable complex. | |

| Bullvalene | gamma-Cyclodextrin | MD Simulation | Showed a single, nebulous mode of binding, suggesting less defined orientational preference and potentially higher conformational flexibility within the cavity compared to its interaction with β-cyclodextrin. | |

| α-Mangostin | gamma-Cyclodextrin | Molecular Docking & Semi-empirical (PM6/PM7) | The guest molecule is predicted to enter through the wide side of the cavity to form the most stable complex, which had the highest negative binding and complexation energy compared to α- and β-cyclodextrin. | researchgate.net |

Advanced Analytical Techniques for Characterization of Gamma Cyclodextrin Inclusion Complexes

Solution-State Characterization Techniques

In solution, the dynamic equilibrium between the free and complexed states of γ-CD and a guest molecule can be investigated using a variety of powerful analytical methods. These techniques offer insights into the thermodynamics and kinetics of complex formation, as well as the precise nature of the intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and versatile tools for the detailed characterization of γ-cyclodextrin inclusion complexes in solution. It provides a wealth of information at the atomic level regarding the stoichiometry, binding strength, and geometry of the host-guest assembly.

Proton NMR (¹H NMR) titration is a fundamental technique used to determine the stoichiometry and binding constant (K) of γ-cyclodextrin inclusion complexes. This method involves the systematic addition of a guest molecule to a solution of γ-CD (or vice versa) and monitoring the resulting changes in the chemical shifts of the protons of both the host and guest molecules.

The stoichiometry of the complex, which is most commonly 1:1 for γ-CD, can be determined using the continuous variation method, also known as Job's plot. nih.gov In this method, the total molar concentration of the host and guest is kept constant while their molar fractions are varied. The change in the chemical shift of a specific proton is plotted against the mole fraction of one of the components. The maximum deviation in the chemical shift corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.

Once the stoichiometry is established, the binding constant can be calculated by fitting the chemical shift changes to a suitable binding isotherm model. The Benesi-Hildebrand method, although having some limitations, is a commonly used approach for 1:1 complexes. A double reciprocal plot of 1/Δδ versus 1/[Guest] (where Δδ is the change in the chemical shift of a host proton) yields a straight line from which the binding constant can be derived. More advanced non-linear regression analyses are now more frequently used to obtain more accurate binding constants.

Table 1: Illustrative ¹H NMR Titration Data for the Complexation of a Guest Molecule with γ-Cyclodextrin

| Guest Concentration (mM) | Chemical Shift of γ-CD H-3 (ppm) | Δδ (ppm) |

| 0.0 | 3.950 | 0.000 |

| 0.5 | 3.945 | 0.005 |

| 1.0 | 3.941 | 0.009 |

| 2.0 | 3.935 | 0.015 |

| 4.0 | 3.928 | 0.022 |

| 8.0 | 3.920 | 0.030 |

| 12.0 | 3.915 | 0.035 |

| 16.0 | 3.912 | 0.038 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Chemical shift perturbation (CSP) analysis is a powerful application of NMR spectroscopy that provides detailed information about the specific interaction sites between the guest molecule and the γ-cyclodextrin cavity. Upon inclusion of a guest molecule, the protons of the γ-CD experience a change in their local electronic environment, leading to shifts in their resonance frequencies.

The protons located on the inner surface of the γ-CD cavity, namely H-3 and H-5, are most significantly affected by the presence of a guest molecule. nih.gov These protons typically show a significant upfield shift (to a lower ppm value) due to the shielding effect of the encapsulated guest. In contrast, the protons on the exterior of the γ-CD molecule (H-1, H-2, and H-4) experience much smaller or negligible chemical shift changes. By analyzing the magnitude and direction of these chemical shift changes, it is possible to deduce the orientation and depth of penetration of the guest molecule within the γ-CD cavity.

Table 2: Example of Chemical Shift Perturbations (Δδ in ppm) for γ-Cyclodextrin Protons Upon Complexation with a Guest Molecule

| γ-Cyclodextrin Proton | Chemical Shift (Free γ-CD, ppm) | Chemical Shift (Complexed γ-CD, ppm) | Δδ (ppm) |

| H-1 | 5.05 | 5.04 | -0.01 |

| H-2 | 3.65 | 3.64 | -0.01 |

| H-3 | 3.95 | 3.85 | -0.10 |

| H-4 | 3.58 | 3.57 | -0.01 |

| H-5 | 3.88 | 3.75 | -0.13 |

| H-6 | 3.80 | 3.78 | -0.02 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Negative values indicate an upfield shift.

Two-dimensional (2D) NMR techniques, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the precise spatial arrangement of the guest molecule within the γ-cyclodextrin cavity. The ROESY experiment detects through-space correlations between protons that are in close proximity (typically within 5 Å), irrespective of whether they are connected by chemical bonds.

In the context of γ-cyclodextrin inclusion complexes, ROESY spectra will show cross-peaks between the protons of the guest molecule and the inner protons (H-3 and H-5) of the γ-CD. The presence and intensity of these cross-peaks provide direct evidence of the inclusion and offer insights into which part of the guest molecule is oriented towards the interior of the cavity. For example, observing a strong ROESY correlation between a specific aromatic proton of a guest and the H-3 proton of γ-CD indicates that this aromatic ring is deeply embedded within the cyclodextrin (B1172386) cavity. The analysis of the complete set of intermolecular ROESY cross-peaks allows for the construction of a detailed 3D model of the inclusion complex in solution.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. While ¹H DOSY is more common, ³¹P DOSY NMR can be a highly specialized and powerful tool for studying supramolecular assemblies that contain phosphorus atoms.

The application of ³¹P DOSY NMR specifically to γ-cyclodextrin hydrate (B1144303) inclusion complexes is not widely documented in scientific literature. However, this technique holds potential for characterizing complex systems where a phosphorus-containing guest molecule is encapsulated by γ-cyclodextrin, or in the study of self-assembled structures formed by phosphate-derivatized γ-cyclodextrins. In such cases, ³¹P DOSY NMR could be used to confirm the association of the phosphorus-containing moiety with the larger cyclodextrin structure by observing a decrease in its diffusion coefficient upon complexation. This would provide evidence for the formation of a larger supramolecular assembly.

Fluorescence Spectroscopy for Binding Constants and Detection Limits

Fluorescence spectroscopy is a highly sensitive technique that can be effectively used to determine the binding constants of γ-cyclodextrin inclusion complexes, particularly when the guest molecule is fluorescent or when a fluorescent probe is employed in a competitive binding assay.

The inclusion of a fluorescent guest molecule into the hydrophobic cavity of γ-cyclodextrin often leads to a significant change in its fluorescence properties. This can manifest as an enhancement of the fluorescence intensity, a shift in the emission maximum (wavelength), or a change in the fluorescence lifetime. The nonpolar environment of the cyclodextrin cavity can shield the fluorophore from non-radiative decay pathways that are prevalent in aqueous solution, leading to increased quantum yield and fluorescence intensity.

By titrating a solution of the fluorescent guest with increasing concentrations of γ-cyclodextrin and monitoring the change in fluorescence intensity, a binding isotherm can be constructed. From this data, the binding constant (K) can be calculated using various models, such as the Benesi-Hildebrand equation for a 1:1 complex. The high sensitivity of fluorescence spectroscopy allows for the use of very low concentrations of the guest molecule, which can be advantageous for studying systems with high binding affinities or for determining low detection limits in analytical applications.

Table 3: Representative Fluorescence Titration Data for the Complexation of a Fluorescent Guest with γ-Cyclodextrin

| γ-Cyclodextrin Concentration (μM) | Fluorescence Intensity (a.u.) |

| 0 | 100 |

| 10 | 150 |

| 20 | 195 |

| 40 | 270 |

| 80 | 380 |

| 120 | 450 |

| 160 | 500 |

| 200 | 530 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. 'a.u.' stands for arbitrary units.

Electrochemical Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical methods are powerful tools for investigating the formation and behavior of γ-cyclodextrin inclusion complexes, particularly when the guest molecule is electroactive.

Cyclic Voltammetry (CV) is frequently employed to study the interactions between guest molecules and cyclodextrins. The inclusion of an electroactive guest molecule within the hydrophobic cavity of γ-cyclodextrin alters its microenvironment, which in turn affects its electrochemical properties. This change is observable on a cyclic voltammogram as a variation in peak potential and peak current. The formation of a stable inclusion complex can lead to a decrease in the peak current and a shift in the half-wave potential. By analyzing these changes, it is possible to determine the stoichiometry and the formation constants of the inclusion complexes. For instance, studies on various pharmaceutical compounds have shown that both 1:1 and 1:2 drug-cyclodextrin complexes can be characterized, and their stability constants calculated from the voltammetric data.

Electrochemical Impedance Spectroscopy (EIS) is another valuable technique, often used to characterize the electrical properties of films and sensors modified with γ-cyclodextrin. EIS measures the impedance of a system over a range of frequencies, providing insight into the processes occurring at the electrode-electrolyte interface. When γ-cyclodextrin is incorporated into a polymer film on an electrode, it can selectively bind target analytes. This binding event alters the film's capacitance and charge-transfer resistance, which is detected by EIS. This technique is particularly useful for developing sensitive and selective electrochemical sensors based on the molecular recognition capabilities of γ-cyclodextrin. For example, a film of polypyrrole/γ-cyclodextrin (PPY/γCD) synthesized on a gold electrode has been characterized using EIS to understand its electrical properties for the detection of neurotransmitters.

Table 1: Application of Electrochemical Techniques in γ-Cyclodextrin Complex Analysis

| Technique | Guest Molecule/System | Key Findings | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Pharmaceutical Compounds (general) | Observes changes in peak current and potential upon complexation; allows calculation of formation constants. | researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Polypyrrole/γ-cyclodextrin film | Characterized the electrical properties of the modified electrode for neurotransmitter detection. | mdpi.com |

| Cyclic Voltammetry (CV) | Nalidixic Acid | Demonstrated stronger binding to γ-CD than to β-CD due to a more apolar cavity. | researchgate.net |

Mass Spectrometry (e.g., Electrospray Mass Spectroscopy)

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for the gas-phase characterization of non-covalent inclusion complexes. mdpi.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the transfer of intact, non-covalent complexes from solution into the gas phase for mass analysis. nih.govbeilstein-journals.orgacs.org This enables the direct observation of the complex ion and the determination of its stoichiometry. The relative abundances of the observed ions can provide insights into the stability of the complexes in the gas phase. ESI-MS has been successfully used to verify that host-guest complexes formed in solution can be stable enough for characterization in the gas phase. acs.org

For example, the water-soluble inclusion complex of C60 fullerene with two γ-cyclodextrin units, [C60:(γ-cyclodextrin)2], has been characterized using ESI tandem mass spectrometry. nih.gov The study detected doubly deprotonated, protonated, and sodiated complex ions, confirming the dimeric nature of the complex. nih.gov Tandem mass spectrometry (MS/MS), which involves collision-induced dissociation (CID), can be used to probe the strength of the non-covalent interactions holding the complex together. By subjecting the complex ion to controlled collisions, it fragments into its constituent parts, and the energy required for this dissociation provides a measure of the complex's gas-phase stability. nih.gov

Table 2: ESI-MS Characterization of γ-Cyclodextrin Inclusion Complexes

| Guest Molecule | Observed Ions | Stoichiometry | Key Findings | Reference |

|---|---|---|---|---|

| C60 Fullerene | [C60:(γ-CD)2-2H]2-, [C60:(γ-CD)2+2H]2+, [C60:(γ-CD)2+2Na]2+ | 1:2 | Confirmed dimeric structure; relative stabilities of different ionic species were determined. | nih.gov |

| Carboxylic Acids (Naphthenic Acids) | [CD-NA]- | 1:1 | Provided evidence for "size-fit" selectivity; complex stability related to the lipophilicity of the guest. | beilstein-journals.org |

| Amino Acids | [AA+γ-CD+H]+ | 1:1 | Verified that γ-cyclodextrin can accommodate protonated amino acids. | acs.org |

Phase Solubility Studies for Complex Stoichiometry and Stability